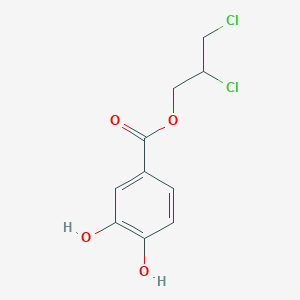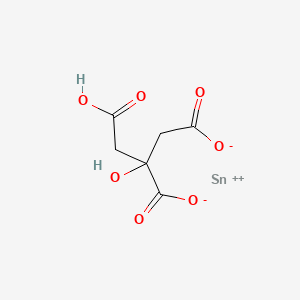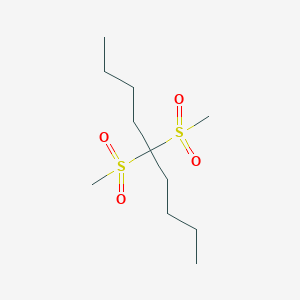![molecular formula C18H13Cl4N3S2 B14733869 4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine CAS No. 6307-34-2](/img/structure/B14733869.png)
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is a chemical compound characterized by the presence of a pyrimidine ring substituted with two 2,4-dichlorobenzylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine typically involves the reaction of 2,4-dichlorobenzyl mercaptan with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidine ring or the chlorobenzyl groups.
Substitution: The chlorobenzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine: Another pyrimidine derivative with similar structural features.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: A compound with a pyrimidine core and different substituents.
Uniqueness
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is unique due to the presence of two 2,4-dichlorobenzylsulfanyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
6307-34-2 |
|---|---|
Formule moléculaire |
C18H13Cl4N3S2 |
Poids moléculaire |
477.3 g/mol |
Nom IUPAC |
4,6-bis[(2,4-dichlorophenyl)methylsulfanyl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H13Cl4N3S2/c19-12-3-1-10(14(21)5-12)8-26-16-7-17(25-18(23)24-16)27-9-11-2-4-13(20)6-15(11)22/h1-7H,8-9H2,(H2,23,24,25) |
Clé InChI |
IGFVKNGNFGWLRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)N)SCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
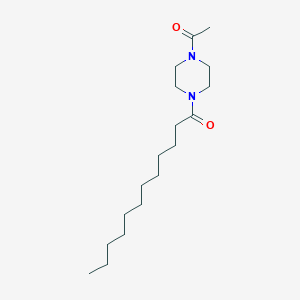
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
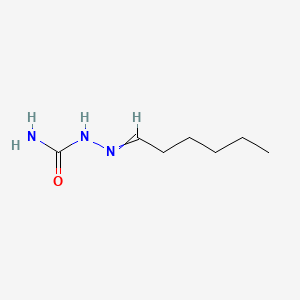
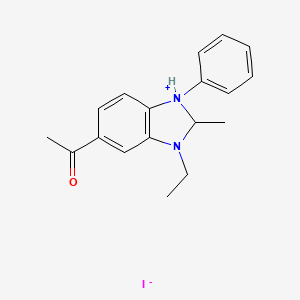
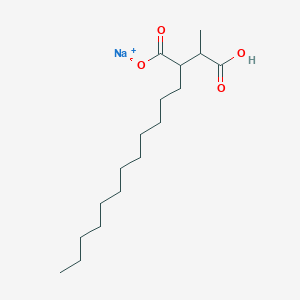
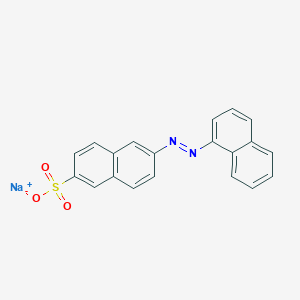
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
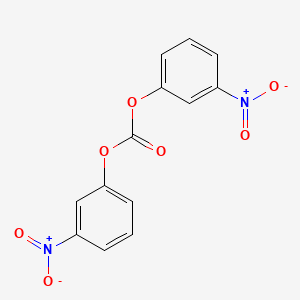
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
